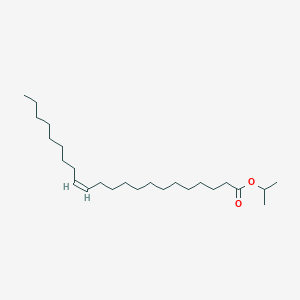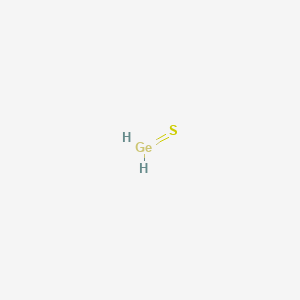![molecular formula C11H7N3S B076781 2-Phenylthiazolo[5,4-d]pyrimidine CAS No. 13316-07-9](/img/structure/B76781.png)
2-Phenylthiazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylthiazolo[5,4-d]pyrimidine is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities.
Wirkmechanismus
The mechanism of action of 2-Phenylthiazolo[5,4-d]pyrimidine is not fully understood. However, several studies have suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation and viral replication. It may also disrupt bacterial cell wall synthesis, leading to cell death.
Biochemische Und Physiologische Effekte
2-Phenylthiazolo[5,4-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In addition, it may modulate the immune system, leading to enhanced antitumor activity. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Phenylthiazolo[5,4-d]pyrimidine in lab experiments is its broad spectrum of activity against cancer, viruses, and bacteria. It may also have fewer side effects compared to traditional chemotherapeutic agents. However, its low solubility in water may limit its use in certain experiments. In addition, more studies are needed to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenylthiazolo[5,4-d]pyrimidine. One area of interest is the development of more efficient synthetic methods to produce this compound. Another area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. In addition, more studies are needed to understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 2-Phenylthiazolo[5,4-d]pyrimidine is a promising compound with potential applications in medicinal chemistry. Its broad spectrum of activity against cancer, viruses, and bacteria makes it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. With continued research, this compound may one day become an important tool in the fight against cancer, viral infections, and bacterial diseases.
Synthesemethoden
Several synthetic methods have been reported for the preparation of 2-Phenylthiazolo[5,4-d]pyrimidine. One of the most commonly used methods involves the condensation of 2-aminothiazole with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-chloro-4-phenylpyrimidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Phenylthiazolo[5,4-d]pyrimidine has been extensively studied for its potential use in medicinal chemistry. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
13316-07-9 |
|---|---|
Produktname |
2-Phenylthiazolo[5,4-d]pyrimidine |
Molekularformel |
C11H7N3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
2-phenyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H7N3S/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H |
InChI-Schlüssel |
AHEPHBAENLDMRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2 |
Synonyme |
2-Phenylthiazolo[5,4-d]pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
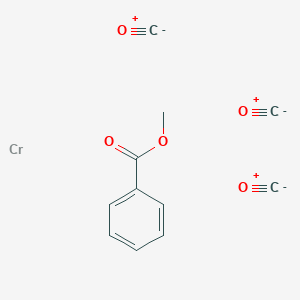
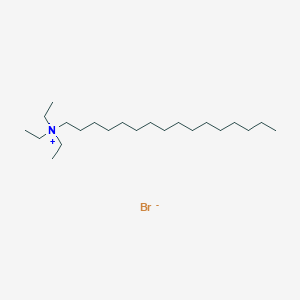
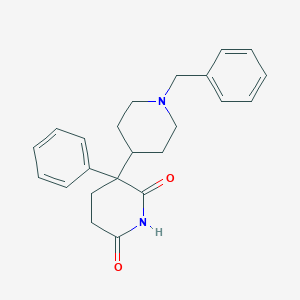

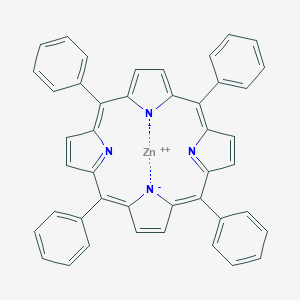
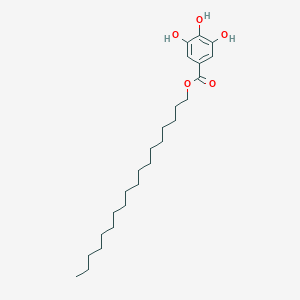

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
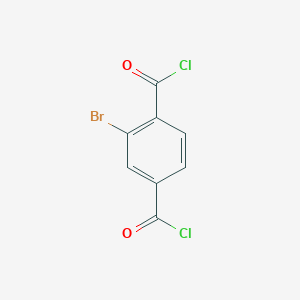
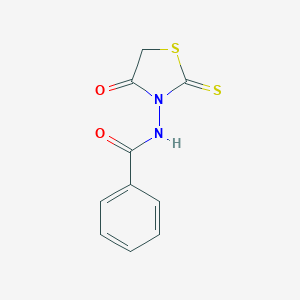
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
